molecular formula C26H21N3O2 B3013675 2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1359087-08-3

2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B3013675
M. Wt: 407.473
InChI Key: XWSHVECHWVYVDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that allow for the efficient construction of complex molecules. For instance, the one-pot three-component synthesis method is used to create novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which have shown potential as anticancer agents . Another synthesis approach involves the condensation of cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one to produce 1H-pyrazolo[3,4-c]isoquinolin-1-ones . These methods highlight the versatility of multi-component reactions in generating diverse molecular architectures that are relevant to the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction analysis. For example, the structure of a 1H-pyrazolo[3,4-c]isoquinolin-1-one derivative was confirmed by X-ray diffraction, which provides detailed information about the molecular geometry . Additionally, theoretical approaches such as Hartree-Fock (HF) and density functional method (DFT/B3LYP) calculations have been employed to predict the molecular geometry and vibrational frequencies of isoindoline derivatives . These studies are crucial for understanding the structural aspects that may influence the biological activity of the compound .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one. However, the synthesis methods mentioned for related compounds suggest that these molecules can participate in various chemical reactions, which are essential for their potential as medicinal agents. The reactivity of such compounds can be inferred from their functional groups and molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one of interest have been studied using experimental and theoretical methods. For instance, the crystalline properties of an isoindoline derivative were determined, and its molecular electrostatic potential, frontier molecular orbitals (FMO) analysis, and thermodynamic properties were investigated through theoretical calculations . These properties are indicative of the compound's stability, reactivity, and potential interaction with biological targets.

Scientific Research Applications

Thermo-Physical Properties

  • Compounds Related to 1,3,4-Oxadiazole Derivatives : Studies have focused on the thermo-physical characterization of compounds similar to the target molecule. For example, Godhani et al. (2013) analyzed the properties of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide. They examined density, viscosity, ultrasonic sound velocity, and various thermodynamic parameters (Godhani et al., 2013).

Photophysical and Luminescent Properties

  • Iridium(III) Complexes with Oxadiazole Derivatives : Research by Song et al. (2016) on heteroleptic cationic Ir(III) complexes, which include oxadiazole derivatives, showed dual-emission properties and potential applications in data security protection (Song et al., 2016).

Anticancer Applications

  • Novel α-Aminophosphonate Derivatives : Fang et al. (2016) synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in framework to the target compound, and evaluated them for antitumor activities against various cancer cell lines (Fang et al., 2016).
  • Isoquinoline Derivative Anticancer Agent : Yang et al. (2015) explored the anticancer potential of isoquinoline derivatives and their targeted delivery to tumor cells using transferrin-conjugated liposomes (Yang et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


Please note that the availability of this information depends on the extent of research conducted on the compound. For a newly synthesized or less-studied compound, some of this information might not be available. It’s always a good idea to refer to scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-16-8-11-19(12-9-16)24-27-25(31-28-24)23-15-29(20-13-10-17(2)18(3)14-20)26(30)22-7-5-4-6-21(22)23/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSHVECHWVYVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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